BenchChemオンラインストアへようこそ!

4-methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide

Lipophilicity Drug-likeness Permeability

4-Methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide (CAS 338416-06-1, molecular formula C₁₆H₁₇N₃O₃, molecular weight 299.32 g/mol) is a synthetic small molecule belonging to the quinazolinone-2-carboxamide class. This compound features a partially saturated 4-oxo-hexahydroquinazoline core linked via a carboxamide bridge to a 4-methoxy-substituted benzene ring.

Molecular Formula C16H17N3O3
Molecular Weight 299.33
CAS No. 338416-06-1
Cat. No. B2792555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
CAS338416-06-1
Molecular FormulaC16H17N3O3
Molecular Weight299.33
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(CCCC3)C(=O)N2
InChIInChI=1S/C16H17N3O3/c1-22-11-8-6-10(7-9-11)14(20)18-16-17-13-5-3-2-4-12(13)15(21)19-16/h6-9H,2-5H2,1H3,(H2,17,18,19,20,21)
InChIKeyIEXOCLGPWIIDSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide (CAS 338416-06-1): Procurement-Relevant Physicochemical & Scaffold Profile


4-Methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide (CAS 338416-06-1, molecular formula C₁₆H₁₇N₃O₃, molecular weight 299.32 g/mol) is a synthetic small molecule belonging to the quinazolinone-2-carboxamide class [1]. This compound features a partially saturated 4-oxo-hexahydroquinazoline core linked via a carboxamide bridge to a 4-methoxy-substituted benzene ring. The quinazolinone-2-carboxamide scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported to exhibit diverse biological activities including kinase inhibition, efflux pump modulation, and anti-inflammatory effects [2]. The target compound is commercially available from multiple vendors at purities typically ≥95% .

Why In-Class Quinazolinone-2-Carboxamide Analogs Cannot Be Interchanged: The Critical Role of Benzamide Substitution in 4-Methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide Selection


Within the hexahydroquinazolinone-2-carboxamide series, minor variations in the benzamide substituent produce substantial differences in lipophilicity, hydrogen-bonding capacity, and molecular recognition that preclude simple analog substitution. The 4-methoxy group imparts a specific electronic character and spatial orientation distinct from the 4-chloro, unsubstituted, or 3‑methoxy regioisomer [1]. Even the positional isomer (3‑methoxy vs. 4‑methoxy), while sharing identical molecular formula, computed logP, and hydrogen-bond acceptor count, presents the methoxy oxygen at a different geometric vector, altering dipole moment orientation and potential target‑binding interactions [2]. These differences directly impact solubility, permeability, and off‑target profiles, making the specific substitution pattern a critical decision point in hit‑to‑lead progression, fragment elaboration, and focused library design.

Quantitative Differentiation Evidence: 4-Methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide vs. Closest Analogs


Lipophilicity Modulation: XLogP3‑AA of the 4‑Methoxy Derivative vs. 4‑Chloro and Unsubstituted Benzamide Analogs

The 4‑methoxy substituent reduces computed lipophilicity by 0.7 log units compared to the 4‑chloro analog (XLogP3‑AA = 1.7 vs. 2.4), and by 0.1 log units compared to the unsubstituted benzamide (XLogP3‑AA = 1.8), placing the compound in a more favorable range for aqueous solubility and oral bioavailability according to Lipinski guidelines [1]. This intermediate lipophilicity offers a balanced permeability‑solubility profile that the more lipophilic 4‑chloro analog lacks.

Lipophilicity Drug-likeness Permeability

Enhanced Hydrogen‑Bond Acceptor Capacity: 4‑Methoxy Compound vs. Unsubstituted and 4‑Chloro Analogs

The 4‑methoxy group increases the hydrogen‑bond acceptor (HBA) count to 4, compared to 3 for both the unsubstituted benzamide and the 4‑chloro analog [1]. This additional HBA capacity can enhance aqueous solubility through stronger solute‑solvent interactions and may influence solid‑state packing and co‑crystallization behavior.

Solubility Hydrogen bonding Crystal engineering

Positional Isomer Differentiation: 4‑Methoxy vs. 3‑Methoxy Regioisomer and Implications for Target Binding

While the 4‑methoxy and 3‑methoxy regioisomers share identical molecular formula (C₁₆H₁₇N₃O₃), molecular weight (299.32 g/mol), computed XLogP3‑AA (1.7), and HBA count (4), the methoxy group position alters the dipole moment vector and the spatial presentation of the oxygen lone pairs [1]. In structure‑based drug design, such positional isomerism frequently produces divergent target‑binding affinities, as demonstrated across quinazoline‑based kinase inhibitor series where meta vs. para substitution yielded IC₅₀ differences exceeding 10‑fold [2].

Regioisomerism Molecular recognition Selectivity

Molecular Weight Optimization: 4‑Methoxy Derivative Balances MW Below 300 Da While Retaining Functional Versatility

At 299.32 g/mol, the 4‑methoxy compound maintains a molecular weight below the 300 Da threshold preferred for fragment‑based drug discovery and lead‑like chemical space, while incorporating a methoxy handle for further derivatization (e.g., demethylation to phenol, O‑alkylation) [1]. The 4‑chloro analog (303.74 g/mol) exceeds this threshold and introduces a halogen that may contribute to non‑specific binding and metabolic liability [2].

Molecular weight Lead-likeness Fragment elaboration

Optimal Application Scenarios for 4-Methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide Based on Quantitative Differentiation Evidence


Scaffold‑Hopping and Fragment Elaboration in Kinase Inhibitor Programs

The compound's privileged quinazolinone‑2‑carboxamide core, combined with balanced lipophilicity (XLogP3‑AA = 1.7) and a molecular weight below 300 Da, positions it as an attractive starting point for fragment‑based or scaffold‑hopping kinase inhibitor design. The 4‑methoxy group provides a synthetically accessible handle for O‑demethylation to a phenol for further diversification, while the hydrogen‑bond acceptor‑rich architecture (HBA = 4) supports key hinge‑region interactions common to ATP‑competitive kinase inhibitors [3]. Procurement of the 4‑methoxy regioisomer specifically (rather than the 3‑methoxy analog) is essential, as the para‑methoxy orientation places the oxygen at a geometry consistent with solvent‑exposed vector elaboration in typical kinase binding modes.

Focused Library Design for Efflux Pump Inhibitor (EPI) Screening

Quinazoline‑2‑carboxamide derivatives have demonstrated activity as AcrB efflux pump inhibitors capable of potentiating antibiotic activity in Gram‑negative bacteria [3]. The target compound's intermediate lipophilicity (XLogP3‑AA = 1.7, vs. 2.4 for the 4‑chloro analog) and enhanced hydrogen‑bonding capacity (HBA = 4) are expected to improve aqueous solubility relative to more lipophilic congeners, facilitating reliable dose‑response measurements in bacterial susceptibility assays. The 4‑methoxy substitution pattern offers a distinct electronic profile for SAR exploration around the AcrB hydrophobic trap binding site.

Anti‑Inflammatory Drug Discovery Targeting Selectin‑Mediated Processes

Quinazolinecarboxamide derivatives have been disclosed as inhibitors of heparan sulfate‑glycosaminoglycan (HS‑GAG) interactions with L‑selectin, a mechanism relevant to inflammatory and autoimmune diseases [3]. The 4‑methoxy compound's combination of moderate lipophilicity, hydrogen‑bond donor count of 2, and acceptor count of 4 aligns with the polarity requirements for carbohydrate‑binding site engagement. Its distinction from the 4‑chloro analog—which lacks the additional hydrogen‑bond acceptor necessary for mimicking natural sulfate or carboxylate interactions—makes the methoxy derivative a more chemically logical candidate for this target class.

Physicochemical Property‑Driven Compound Procurement for Screening Library Augmentation

For organizations building diversity‑oriented or target‑focused screening libraries, the 4‑methoxy compound provides a specific physicochemical profile (MW 299.32, XLogP3‑AA 1.7, HBA 4, HBD 2, rotatable bonds 3) that fills a defined region of lead‑like chemical space distinct from its closest analogs. Compared to the 4‑chloro analog (XLogP3‑AA 2.4, HBA 3) and the unsubstituted benzamide (XLogP3‑AA 1.8, HBA 3), the target compound offers the highest hydrogen‑bonding capacity while maintaining Rule‑of‑Five compliance, making it a valuable addition for screening campaigns where solubility‑limited false negatives are a concern [3].

Quote Request

Request a Quote for 4-methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.